(1-Methylpyrrolidin-3-yl)methanamine

Description

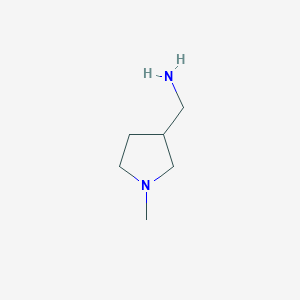

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOBZCAXECCBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589600 | |

| Record name | 1-(1-Methylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13005-11-3 | |

| Record name | 1-Methyl-3-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13005-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpyrrolidin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: (1-Methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpyrrolidin-3-yl)methanamine, with CAS number 13005-11-3, is a substituted pyrrolidine derivative. The pyrrolidine ring is a core scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element. This document provides a comprehensive technical overview of this compound, consolidating available data on its physicochemical properties, proposed synthesis and analytical methodologies, and potential areas of biological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13005-11-3 | PubChem[1] |

| Molecular Formula | C₆H₁₄N₂ | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 1-Methyl-3-(aminomethyl)pyrrolidine, 3-Aminomethyl-1-methylpyrrolidine | PubChem[1] |

| Boiling Point | 134.7 °C at 760 mmHg (Predicted) | Chemical Supplier Data |

| Density | 0.917 g/cm³ (Predicted) | Chemical Supplier Data |

| Flash Point | 36.3 °C (Predicted) | Chemical Supplier Data |

| XLogP3 | -0.3 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Purification

Proposed Experimental Protocol: Reduction of 1-Methylpyrrolidine-3-carbonitrile

This proposed protocol is based on established procedures for the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Materials and Reagents:

-

1-Methylpyrrolidine-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 1-methylpyrrolidine-3-carbonitrile in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

-

Work-up: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Proposed workflow for the synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A specific HPLC method for this compound has not been published. However, a method development workflow can be proposed based on the analysis of structurally similar compounds. Due to the chiral nature of the molecule, chiral HPLC is necessary for enantiomeric separation.

Proposed HPLC Method Development Workflow:

-

Column Screening: Screen various chiral stationary phases (CSPs), such as polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based columns.

-

Mobile Phase Optimization:

-

Normal Phase: Use mixtures of alkanes (e.g., hexane) and alcohols (e.g., ethanol, isopropanol) with a basic additive like diethylamine (DEA) to improve peak shape.

-

Reversed-Phase: Employ aqueous buffers with organic modifiers like acetonitrile or methanol.

-

-

Parameter Optimization: Optimize flow rate, column temperature, and injection volume to achieve baseline separation of the enantiomers.

-

Detection: Utilize UV detection at a low wavelength (e.g., 210 nm) or a more universal detector like a mass spectrometer (LC-MS).

Workflow for Chiral HPLC Method Development:

Caption: Workflow for the development of a chiral HPLC method.

Spectroscopic Data

While experimental spectra for this compound are not widely published, predicted data and analysis of similar structures can provide an expected spectroscopic profile.

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet), methylene protons on the pyrrolidine ring (multiplets), the methine proton at the 3-position (multiplet), and the aminomethyl protons (broad singlet, exchangeable with D₂O). |

| ¹³C NMR | Resonances for the N-methyl carbon, the three distinct methylene carbons of the pyrrolidine ring, the methine carbon at the 3-position, and the aminomethyl carbon. |

| Mass Spectrometry (MS) | Predicted [M+H]⁺ of 115.1233.[2] Common fragmentation pathways for aliphatic amines include α-cleavage, leading to the loss of radicals adjacent to the nitrogen atoms. |

Biological Activity and Potential Applications

Specific biological activity data for this compound is limited in the public domain. However, the pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS).

Derivatives of 3-aminomethylpyrrolidine have been explored for their potential as ligands for various receptors, including:

-

Dopamine Receptors: The pyrrolidine moiety is present in ligands targeting dopamine D2 and D3 receptors, which are implicated in neurological and psychiatric disorders.

-

Muscarinic Acetylcholine Receptors: Substituted pyrrolidines are also known to interact with muscarinic receptors, which are targets for cognitive disorders and other conditions.

Given its structural features, this compound could serve as a valuable building block or a starting point for the synthesis of novel compounds with potential activity at these or other CNS targets. Further pharmacological screening is required to elucidate its specific biological profile.

Signaling Pathway Exploration Logic:

Caption: Logical workflow for investigating the biological activity of the compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[1]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a chiral building block with potential applications in medicinal chemistry, particularly for the development of novel CNS-active agents. While detailed experimental data for this specific compound is scarce in publicly available literature, this technical guide provides a consolidated overview of its known properties and outlines logical and established methodologies for its synthesis, analysis, and biological evaluation. Researchers and drug development professionals can use this information as a foundation for further investigation and incorporation of this scaffold into their research programs.

References

molecular structure of (1-Methylpyrrolidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpyrrolidin-3-yl)methanamine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug development. The pyrrolidine scaffold is a key structural motif in a wide array of biologically active compounds, including alkaloids and synthetic pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthetic protocol, and predicted spectroscopic data for this compound. Additionally, a potential biological signaling pathway is presented based on the activity of analogous compounds.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a central pyrrolidine ring N-substituted with a methyl group and bearing a methanamine substituent at the 3-position.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| SMILES | CN1CCC(C1)CN[3] |

| InChI Key | BAOBZCAXECCBQL-UHFFFAOYSA-N[3] |

| CAS Number | 13005-11-3[3] |

| Molecular Formula | C₆H₁₄N₂[3] |

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 114.19 g/mol [3] |

| Monoisotopic Mass | 114.115698455 Da[3] |

| Topological Polar Surface Area | 29.3 Ų[3] |

| XLogP3-AA | -0.3[3] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Synthesis and Purification: A Representative Protocol

Experimental Workflow

Caption: A representative workflow for the synthesis and purification of this compound.

Detailed Protocol

Step 1: Reductive Amination of 1-Methylpyrrolidin-3-one

-

Reaction Setup: To a solution of 1-methylpyrrolidin-3-one (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10.0 eq).

-

Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour to hydrolyze any remaining reducing agent. Basify the solution to pH >12 with solid NaOH.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-1-methylpyrrolidine.

Step 2: Conversion to this compound

This step outlines a conceptual pathway as direct conversion methods can be complex. A common route involves the conversion of a carboxylic acid or nitrile at the 3-position, which would then be reduced.

A more direct, albeit potentially lower-yielding, approach could involve a variation of the Leuckart-Wallach reaction or similar reductive amination techniques using formaldehyde and a suitable nitrogen source, followed by reduction. However, a more controlled synthesis would likely involve the protection of the amine, introduction of a one-carbon unit, and subsequent deprotection and reduction.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol with a small percentage of ammonium hydroxide to prevent streaking.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~2.8 - 2.6 | m | 2H | -CH₂-N(CH₃)- (H-5) |

| ~2.7 - 2.5 | m | 2H | -CH₂-NH₂ |

| ~2.4 | s | 3H | -N-CH₃ |

| ~2.4 - 2.2 | m | 1H | -CH- (H-3) |

| ~2.2 - 2.0 | m | 2H | -CH₂-N(CH₃)- (H-2) |

| ~1.9 - 1.7 | m | 1H | -CH₂- (H-4) |

| ~1.5 - 1.3 | m | 1H | -CH₂- (H-4) |

| ~1.2 | br s | 2H | -NH₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~60 | -CH₂-N(CH₃)- (C-5) |

| ~57 | -CH₂-N(CH₃)- (C-2) |

| ~48 | -CH₂-NH₂ |

| ~42 | -N-CH₃ |

| ~38 | -CH- (C-3) |

| ~30 | -CH₂- (C-4) |

Mass Spectrometry

| m/z | Interpretation |

| 114 | [M]⁺• (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 84 | [M - CH₂NH₂]⁺ |

| 70 | [M - C₂H₄N]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₇N]⁺ |

| 44 | [C₂H₆N]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3250 | Medium, Broad | N-H Stretch (Amine) |

| ~2950 - 2800 | Strong | C-H Stretch (Aliphatic) |

| ~1600 | Medium | N-H Bend (Amine Scissoring) |

| ~1460 | Medium | C-H Bend (Methylene) |

| ~1100 | Medium | C-N Stretch |

Potential Biological Activity and Signaling Pathway

Substituted pyrrolidines are known to interact with various biological targets. Notably, compounds with a pyrrolidine scaffold have been identified as antagonists of the histamine H3 receptor and as ligands for nicotinic acetylcholine receptors.[8][9][10]

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Antagonists of the H3 receptor increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness, cognition, and other neurological effects.

The following diagram illustrates the general signaling pathway of a Gαi-coupled receptor like the histamine H3 receptor and the effect of an antagonist.

Caption: A potential signaling pathway for this compound as a histamine H3 receptor antagonist.

Conclusion

This compound is a molecule of interest for further investigation in drug discovery, particularly in the context of CNS disorders. This guide provides foundational information for researchers, including its chemical identity, predicted properties, a representative synthetic approach, and potential biological targets. Further experimental validation of the proposed synthesis and biological activity is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methylpyrrolidine-2-methylamine | C6H14N2 | CID 117300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Methylpyrrolidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Methylpyrrolidin-3-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a conceptual workflow for its biological evaluation.

Chemical Identity and Nomenclature

The compound with the structural formula C₆H₁₄N₂ is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] This nomenclature clearly defines the saturated five-membered nitrogen-containing ring (pyrrolidine) with a methyl group on the nitrogen atom (position 1) and a methanamine substituent at position 3.

A variety of synonyms are used in commercial and scientific literature to refer to this compound. These are crucial to recognize for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 13005-11-3 |

| Other Names | 1-Methyl-3-(aminomethyl)pyrrolidine |

| C-(1-Methyl-pyrrolidin-3-yl)-methylamine | |

| 3-Pyrrolidinemethanamine, 1-methyl- | |

| (1-methyl-3-pyrrolidinyl)methanamine | |

| 1-Methylpyrrolidine-3-methanamine | |

| 3-Aminomethyl-1-methylpyrrolidine |

Physicochemical Properties

A summary of key computed physicochemical properties of this compound is provided below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| XLogP3-AA | -0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 114.115698455 Da |

| Monoisotopic Mass | 114.115698455 Da |

| Topological Polar Surface Area | 29.3 Ų |

| Heavy Atom Count | 8 |

| Complexity | 72.9 |

Synthesis Protocol

Experimental Protocol: Synthesis of this compound

Step 1: Mesylation of 1-Methylpyrrolidin-3-ol

-

To a stirred solution of 1-methylpyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Cyanation of the Mesylate Intermediate

-

Dissolve the crude mesylate from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring for the disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude nitrile by column chromatography on silica gel to obtain 1-methylpyrrolidine-3-carbonitrile.

Step 3: Reduction of the Nitrile to the Amine

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of 1-methylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the nitrile is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by distillation under reduced pressure to obtain the final compound.

Logical Workflow for Synthesis and Biological Evaluation

Given the utility of the pyrrolidine scaffold in drug discovery, a logical workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives is presented. This workflow illustrates a common path from chemical synthesis to the identification of a potential drug candidate.

Caption: A workflow diagram illustrating the synthesis and potential biological screening of this compound.

This guide serves as a foundational resource for researchers working with this compound. The provided information on its chemical properties, a detailed synthetic protocol, and a conceptual framework for its biological evaluation are intended to facilitate further investigation and application of this compound in drug discovery and development.

References

(1-Methylpyrrolidin-3-yl)methanamine: A Comprehensive Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazard information for (1-Methylpyrrolidin-3-yl)methanamine. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental protocols, and visual representations of key procedures.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C6H14N2.[1] The following table summarizes its key chemical and physical properties. It is important to note that some of these values are predicted and should be used with caution.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| CAS Number | 13005-11-3 | PubChem[1] |

| Boiling Point | 134.7°C (Predicted) | ChemicalBook |

| Density | 0.917 g/cm³ (Predicted) | ChemicalBook |

| Flash Point | 36.3°C | LookChem[2] |

| Molecular Formula | C₆H₁₄N₂ | PubChem[1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |

| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage | corrosive |

Source: ECHA C&L Inventory[1]

Signal Word: Danger[1]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements (P-statements) is provided by the ECHA C&L Inventory and includes measures for prevention, response, storage, and disposal.[1]

Toxicological Information

The GHS classification of Skin Corrosion/Irritation Category 1B indicates that the substance causes irreversible damage to the skin. This classification is based on standardized tests, the methodologies of which are detailed in Section 4.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the toxicological and hazard profile of a chemical such as this compound, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irritation or corrosion when applied to the skin.

Principle: A single dose of the test substance is applied to the skin of an animal, typically an albino rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation of the Animal: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application of the Test Substance: An amount of 0.5 mL (for a liquid) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema. Observations are recorded at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored based on a standardized grading scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

Principle: A single dose of the test substance is applied to one eye of an animal, with the untreated eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva.

Methodology:

-

Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Application: A 0.1 mL volume of the liquid test substance is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of corneal opacity, iritis, and conjunctival redness and chemosis are scored.

-

Reversibility: The reversibility of any observed effects is also assessed over a period of up to 21 days.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Take precautionary measures against static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to this compound.

References

The Pyrrolidine Core: A Technical Guide to the Discovery, History, and Significance of Pyrrolidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of pyrrolidine alkaloids, a significant class of nitrogen-containing heterocyclic compounds. From their initial isolation in the 19th century to their role as precursors in complex syntheses and as modulators of critical signaling pathways, this document traces the scientific journey that has cemented their importance in pharmacology and drug development. It offers a structured overview of key historical milestones, detailed experimental context, quantitative biological data, and the intricate signaling pathways they influence.

A History Forged in Nature: The Discovery of Pyrrolidine Alkaloids

The story of pyrrolidine alkaloids begins in the late 19th century, amidst the burgeoning field of natural product chemistry. These compounds, characterized by a five-membered nitrogen-containing ring, were first encountered as components of psychoactive and medicinal plants that had been used by indigenous cultures for centuries.

The first simple pyrrolidine alkaloids to be isolated and identified were hygrine and cuscohygrine . In 1889, the renowned German chemist Carl Liebermann, while investigating the constituents of coca leaves (Erythroxylum coca), isolated these two alkaloids alongside the more famous cocaine.[1][2] Hygrine was extracted as a thick, pungent yellow oil.[1]

Another pivotal molecule in this class, although technically a pyridine-pyrrolidine, is nicotine . Its history predates that of hygrine, with French scientist Vauquelin first observing a volatile, alkaline substance in tobacco juice in 1809.[3] However, it was not until 1828 that two German chemists, Posselt and Reimann, successfully isolated and purified nicotine.[3][4] They named it in honor of Jean Nicot, the French ambassador who introduced tobacco to France in the 16th century.[3]

These early discoveries laid the groundwork for understanding a new class of bioactive molecules. The initial focus was on isolation from natural sources and basic characterization, a challenging task given the analytical tools of the era.

Deducing the Core: Structural Elucidation and Synthesis

Determining the chemical structure of these newly discovered alkaloids was a significant intellectual challenge that relied on classical methods of organic chemistry, including degradation reactions and, ultimately, total synthesis.

The structure of nicotine was definitively established by Adolf Pinner in 1895.[3] His work involved a series of oxidative degradation experiments. By treating nicotine with oxidizing agents like potassium permanganate or chromic acid, he obtained nicotinic acid (pyridine-3-carboxylic acid).[5][6] This crucial result demonstrated that nicotine contained a pyridine ring substituted at the 3-position.[5] Further degradation studies, which yielded pyrrole and methylamine, suggested the side chain was an N-methylpyrrolidine ring attached at its 2-position to the pyridine core.[5]

The structural elucidation of hygrine followed a similar logic. Oxidation of hygrine with chromic acid yielded hygrinic acid.[7] When subjected to dry distillation, hygrinic acid produced N-methylpyrrolidine, confirming the presence of this core structure.[7] The ease with which hygrinic acid decarboxylated suggested the carboxylic acid group was at the 2-position.[7] This implied that in hygrine, a C₃H₅O side chain must be attached to the C-2 position of the N-methylpyrrolidine nucleus.[7]

The ultimate proof of any proposed structure in this era was its total synthesis. The early 20th century saw monumental achievements in this area. While not a simple pyrrolidine, the work of Richard Willstätter on the related tropane alkaloid skeleton was foundational. His synthesis of tropinone in 1901, a key intermediate for cocaine, was a landmark achievement that spanned numerous steps with a low overall yield.[8][9] This work provided crucial insights into the chemistry of related bicyclic alkaloids.[8][10] In 1917, Robert Robinson developed a remarkably efficient, one-pot biomimetic synthesis of tropinone, which remains a classic example in organic synthesis.[9]

The first enantioselective synthesis of cuscohygrine was reported much later, showcasing the evolution of synthetic chemistry.[11] Similarly, the synthesis of racemic hygrine was achieved via the condensation of γ-methylaminobutyraldehyde with ethyl acetoacetate, confirming the structure proposed by degradation studies.[7][12]

Biological Activity and Signaling Pathways

Pyrrolidine alkaloids exert their biological effects primarily through interaction with the nervous system. The most well-studied example is nicotine, which acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[10][13] Cuscohygrine has also been suggested to act as an nAChR agonist.[4]

The Nicotinic Acetylcholine Receptor (nAChR) Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[9] When an agonist like nicotine binds to the nAChR, it induces a conformational change that opens the channel, allowing an influx of cations, primarily Na⁺ and Ca²⁺.[13]

This initial influx leads to rapid depolarization of the cell membrane, an excitatory response.[13] However, the downstream signaling is more complex, particularly the pathways triggered by Ca²⁺ influx. Sustained stimulation of nAChRs, especially the α7 subtype which has high calcium permeability, can activate intracellular signaling cascades that promote neuronal survival and neuroprotection.[10][13]

Key signaling pathways activated by nAChR stimulation include:

-

PI3K/Akt Pathway: The influx of calcium can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.[10][13]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, can also be activated. This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival.

Quantitative Data Summary

Quantitative analysis of the biological activity and natural occurrence of pyrrolidine alkaloids is essential for pharmacology and toxicology. The following tables summarize key data for nicotine and hygrine. Data for the direct receptor binding affinity of hygrine and cuscohygrine are not widely reported in the literature.

Table 1: Receptor Binding Affinities of Nicotine

| Compound | Target Receptor | Radioligand | Dissociation Constant (KD) | Inhibition Constant (Ki) | Source |

| (-)-Nicotine | Human Brain nAChR (Site 1) | [³H]-Nicotine | 8.1 nM | - | [14] |

| (-)-Nicotine | Human Brain nAChR (Site 2) | [³H]-Nicotine | 86 nM | - | [14] |

| (-)-Nicotine | Human α4β2 nAChR | [³H]-Epibatidine | - | 0.94 nM (9.4 x 10⁻¹⁰ M) | [15] |

| Acetylcholine | Human α4β2 nAChR | - | 106 µM | - | [7] |

Table 2: Natural Occurrence of Pyrrolidine Alkaloids

| Compound | Plant Source | Concentration | Source |

| Hygrine | Coca Leaves (Erythroxylum coca) | ~0.2% of leaf dry weight | [1] |

| Nicotine | Tobacco Leaves (Nicotiana tabacum) | 0.3% - 5% of leaf dry weight | [16] |

Experimental Protocols

The isolation and analysis of pyrrolidine alkaloids from natural sources are foundational procedures in their study. The following sections provide detailed methodologies for key experiments.

Protocol: General Extraction of Pyrrolidine Alkaloids from Plant Material

This protocol outlines a standard acid-base extraction method applicable for isolating alkaloids like hygrine and cuscohygrine from coca leaves or nicotine from tobacco.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Erythroxylum coca leaves)

-

5% Sodium Hydroxide (NaOH) solution

-

Diethyl ether (or other suitable non-polar organic solvent like chloroform)

-

0.5 M Sulfuric Acid (H₂SO₄)

-

Ammonium hydroxide (or concentrated NaOH) for basification

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Beakers and Erlenmeyer flasks

-

Separatory funnel (1 L)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Buchner funnel, filter paper)

-

Rotary evaporator

-

pH meter or pH indicator paper

Procedure:

-

Alkalinization: Weigh 100 g of finely powdered, dried plant material and place it into a 1 L beaker. Add 500 mL of 5% NaOH solution and stir the resulting slurry for 30 minutes to convert the alkaloid salts into their free base form.

-

Solvent Extraction: Transfer the slurry to a large separatory funnel. Add 500 mL of diethyl ether and shake vigorously for 10-15 minutes, periodically venting the funnel to release pressure.

-

Phase Separation: Allow the layers to separate completely. The organic (ether) layer, containing the free base alkaloids, will typically be the upper layer. Drain the lower aqueous layer and collect the organic layer.

-

Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (Step 2 & 3) two more times with 250 mL portions of diethyl ether to maximize recovery.

-

Acidic Back-Extraction: Combine all organic extracts in a clean separatory funnel. Add 200 mL of 0.5 M H₂SO₄. Shake vigorously for 10 minutes. The alkaloids will be protonated and move into the aqueous (acidic) layer as water-soluble salts.

-

Isolate Aqueous Layer: Allow the layers to separate. Drain and collect the lower aqueous layer. The top organic layer, now stripped of alkaloids, can be discarded. Repeat the acidic back-extraction on the organic layer one more time with 100 mL of 0.5 M H₂SO₄ to ensure complete transfer.

-

Liberate Free Base: Combine the acidic aqueous extracts in a beaker placed in an ice bath. While stirring, slowly add concentrated ammonium hydroxide or 10 M NaOH until the pH of the solution reaches 10-11. The alkaloids will precipitate or form an oily layer as they are converted back to their free base form.

-

Final Solvent Extraction: Transfer the basified solution to a separatory funnel and extract three times with 150 mL portions of diethyl ether.

-

Drying and Concentration: Combine the final organic extracts. Dry the solution over anhydrous sodium sulfate for 30 minutes. Filter to remove the drying agent.

-

Isolation: Remove the solvent (diethyl ether) using a rotary evaporator under reduced pressure to yield the crude alkaloid extract. The extract can then be further purified using techniques like chromatography.

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of semi-volatile alkaloids like hygrine and cuscohygrine.

Equipment and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent, equipped with a mass selective detector (MSD).

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector. Temperature: 250°C. Injection mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 40-400) for identification. Selected Ion Monitoring (SIM) mode for quantification, using characteristic fragments (e.g., for CUS: m/z 84, 98, 140; for HYG: m/z 84, 98).[17]

Procedure:

-

Sample Preparation: Dissolve the crude alkaloid extract obtained from Protocol 5.1 in a suitable solvent (e.g., methanol or ethyl acetate) to a final concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire data using the parameters specified above.

-

Analysis: Identify peaks by comparing their retention times and mass spectra to those of authentic standards or reference spectra from libraries (e.g., NIST). Quantify by integrating the peak area in SIM mode and comparing to a calibration curve prepared from standards. Note: Thermal degradation of cuscohygrine to hygrine can occur in the GC injector, which must be accounted for during analysis.[17]

References

- 1. Hygrine - Wikipedia [en.wikipedia.org]

- 2. Cuscohygrine - Wikipedia [en.wikipedia.org]

- 3. Highly convergent total synthesis of (+)-anaferine and (−)-dihydrocuscohygrine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tropinone - Wikipedia [en.wikipedia.org]

- 9. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. Total synthesis of (+)-dihydrocuscohygrine and cuscohygrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

- 17. mdpi.com [mdpi.com]

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique three-dimensional structure and synthetic tractability have made it a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrrolidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers in drug discovery and development.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of key enzymes in cancer progression, and disruption of cellular signaling pathways.

Data Presentation: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine | HCT116 | 8.5 - 15.2 | [1] |

| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 - 5.8 | [1] |

| Pyrrolidinone-hydrazone | PPC-1 | 10.4 | [1] |

| Pyrrolidinone-hydrazone | IGR39 | 2.5 | [1] |

| 1,3,4-oxadiazolethione derivative | A549 | 28.0 (% viability) | [1] |

| 4-aminotriazolethione derivative | A549 | 29.6 (% viability) | [1] |

| Tetrazolopyrrolidine-1,2,3-triazole analogue (7a) | HeLa | 0.32 | [2] |

| Tetrazolopyrrolidine-1,2,3-triazole analogue (7i) | HeLa | 1.80 | [2] |

| 2-benzylpyrrolidine derivative (Compound 2) | - | 0.3 | [3] |

| 4-benzylpiperidine derivative (Compound 1) | - | 1.6 | [3] |

| phenethyl-piperazine derivative (Compound 3) | - | 1.2 | [3] |

| 4-amino-1-benzylpiperidine derivative (Compound 4) | - | 4.0 | [3] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrolidine derivatives have shown significant promise in this area, with various compounds demonstrating potent activity against a range of pathogenic microorganisms.

Data Presentation: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Dispiropyrrolidines (4a-d) | Bacillus subtilis | 32 | |

| Dispiropyrrolidines (4a-d) | Staphylococcus epidermidis | 32 | |

| Spiropyrrolidine derivative (5a) | Staphylococcus aureus | 3.9 | [4] |

| Spiropyrrolidine derivatives (5d, 5e, 5h, 5l) | Staphylococcus aureus | 31.5 - 62.5 | [4] |

| Spiropyrrolidine derivatives (5h, 5p) | Micrococcus luteus | 31.5 - 62.5 | [4] |

| Benzoylaminocarbothioyl pyrrolidines (3b-e) | Fungal strains | 25 - 100 | [5] |

| Benzoylaminocarbothioyl pyrrolidines | Gram-negative and Gram-positive bacteria | 100 - 400 | [5] |

Antiviral Activity

Several pyrrolidine-containing compounds have been investigated for their ability to inhibit viral replication and are used as antiviral drugs.[6] Their mechanisms often involve the inhibition of viral proteases or other essential enzymes.

Data Presentation: Antiviral Activity of Selected Pyrrolidine Derivatives

| Compound Class/Name | Virus | EC50/IC50 (µM) | Reference |

| 7H-Pyrrolo[2,3-d]pyrimidine derivative (1) | Zika Virus (ZIKV) | 5.21 | [7] |

| 7H-Pyrrolo[2,3-d]pyrimidine derivative (8) | Zika Virus (ZIKV) | ~13 (EC99) | [7] |

| 7H-Pyrrolo[2,3-d]pyrimidine derivative (11) | Zika Virus (ZIKV) | ~13 (EC99) | [7] |

| 1H-Pyrazolo[3,4-d]pyrimidine-amine derivative (5) | Zika Virus (ZIKV) | 4.3 | [2] |

| 1H-Pyrazolo[3,4-d]pyrimidine-amine derivative (6) | Zika Virus (ZIKV) | 5.1 | [2] |

| Pyrrolidine neuraminidase inhibitors | Influenza B/Memphis/3/89 | Nanomolar range | [8] |

| Pyrrolidine neuraminidase inhibitors | Influenza A/N1/PR/8/34 | Nanomolar range | [8] |

| T-705 | Influenza A viruses | 0.013 - 0.48 | [9] |

| T-705 | Influenza B viruses | 0.039 - 0.089 | [9] |

| T-705 | Influenza C viruses | 0.030 - 0.057 | [9] |

Neuroprotective Effects

Pyrrolidone derivatives, a subclass of pyrrolidines, have been explored for their neuroprotective and nootropic effects.[10][11] These compounds show potential in the treatment of neurodegenerative diseases like Alzheimer's by various mechanisms, including the inhibition of acetylcholinesterase (AChE).

Data Presentation: Neuroprotective and Associated Activities of Selected Pyrrolidine Derivatives

| Compound Class/Name | Activity/Target | IC50/Effect | Reference |

| Pyrrolidine dithiocarbamate (PDTC) | Neuroprotection in neonatal hypoxia-ischemia | Reduced infarct size by 59% (50 mg/kg) | [12] |

| N-benzylated (pyrrolidin-2-one) derivative (10b) | Anti-Alzheimer's profile | Excellent (in vivo/in vitro) | [13] |

| Chiral N-substituted aryloxymethyl pyrrolidines | Acetylcholinesterase (AChE) Inhibition | Submicromolar to micromolar range | [14] |

| Chiral N-substituted aryloxymethyl pyrrolidines | Butyrylcholinesterase (BChE) Inhibition | Submicromolar to micromolar range | [14] |

| Pyrrole hydrazone (12) | Neuroprotection (H2O2-induced stress) | 53% protection at 10 µM | [8] |

| Pyrrole hydrazone (9) | Neuroprotection (H2O2-induced stress) | 52% protection at 10 µM | [8] |

| Pyrrole hydrazone (14) | Neuroprotection (H2O2-induced stress) | 51% protection at 10 µM | [8] |

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrrolidine test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrrolidine test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the test compound.

Agar Well Diffusion Assay for Antimicrobial Activity

This protocol describes the agar well diffusion method, a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the agent.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal culture

-

Pyrrolidine test compound

-

Sterile cork borer or pipette tip

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of an MHA plate to create a lawn.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.

-

Compound Loading: Add a defined volume of the pyrrolidine test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Enzyme Inhibition Assay: Dipeptidyl Peptidase-IV (DPP-IV)

This protocol is for an in vitro assay to determine the inhibitory activity of pyrrolidine derivatives against DPP-IV, a key enzyme in glucose metabolism.

Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV, which cleaves a substrate to produce a detectable signal (e.g., colorimetric or fluorometric).

Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide for colorimetric assay)

-

Pyrrolidine test compound

-

Assay buffer (e.g., Tris-HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and a solution of the DPP-IV enzyme in the assay buffer.

-

Pre-incubation: In a 96-well plate, add the DPP-IV enzyme solution and the test compound dilutions. Incubate for a short period (e.g., 10-15 minutes) at a specified temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-IV substrate to each well.

-

Signal Measurement: Immediately and continuously measure the absorbance or fluorescence at the appropriate wavelength for a set period.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percent inhibition and calculate the IC50 value.[3]

Signaling Pathways Modulated by Pyrrolidine Derivatives

NF-κB Signaling Pathway Inhibition

Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] This pathway is a key regulator of inflammation, and its inhibition is a therapeutic strategy for various inflammatory diseases. PDTC is thought to exert its inhibitory effect by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[14]

References

- 1. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. oatext.com [oatext.com]

- 4. dot | Graphviz [graphviz.org]

- 5. scispace.com [scispace.com]

- 6. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to (1-Methylpyrrolidin-3-yl)methanamine for Drug Discovery

For Immediate Release

Central City, December 24, 2025 – In the landscape of modern pharmaceutical research, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This technical guide provides an in-depth overview of (1-Methylpyrrolidin-3-yl)methanamine, a versatile heterocyclic amine that serves as a critical building block for the synthesis of diverse compound libraries. Its commercial availability and adaptable chemical nature make it a valuable asset for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Physicochemical and Commercial Availability Data

This compound is a readily available chemical intermediate offered by several major suppliers. The compound's key physical and chemical properties, compiled from publicly available data, are summarized below. Researchers should always refer to the supplier-specific Certificate of Analysis for lot-specific details.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| CAS Number | 139545-67-0 (representative) | Multiple Suppliers |

| Appearance | Colorless to pale yellow oil/liquid | LGC Standards[2] |

| Boiling Point | 134.7±8.0 °C (Predicted) | ChemicalBook[3] |

| Density | 0.917±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Purity | Typically >95% | LGC Standards[2] |

| Solubility | Soluble in Chloroform and Methanol (Slightly) | LGC Standards[2] |

Note: The CAS number for this compound may vary between suppliers, potentially indicating different isomeric forms or salts. It is crucial to verify the specific CAS number and associated data for the product being sourced.

Synthetic Protocol: Preparation from 1-Methyl-3-cyanopyrrolidine

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitrile, 1-methyl-3-cyanopyrrolidine. The use of Lithium Aluminium Hydride (LAH) is a well-established procedure for this transformation.[4][5][6][7][8]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Procedure:

-

Reaction Setup: A suspension of Lithium Aluminium Hydride (1.5 equivalents) in anhydrous Tetrahydrofuran (THF, 10 volumes) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C in an ice bath.

-

Addition of Nitrile: A solution of 1-methyl-3-cyanopyrrolidine (1 equivalent) in anhydrous THF is added dropwise to the cooled LAH suspension.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is cooled back to 0°C. The excess LAH is carefully quenched by the successive dropwise addition of water (1 volume), 10% aqueous sodium hydroxide solution (1.5 volumes), and finally water (3 volumes). This should result in the formation of a granular precipitate.

-

Workup: The resulting suspension is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate or dichloromethane. The organic layer of the filtrate is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the final this compound. An acid-base workup can be employed to further purify the amine from any unreacted nitrile.

Application in Drug Discovery: A Scaffold for Chemical Library Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] this compound, with its primary amine, serves as an excellent starting point for the creation of diverse chemical libraries through techniques like scaffold hopping and parallel synthesis.[11] This allows for the systematic exploration of the chemical space around the pyrrolidine core to identify novel compounds with desired biological activities.

The primary amine of this compound can be readily functionalized through various reactions, including but not limited to:

-

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

This versatility enables the generation of a vast number of derivatives with distinct physicochemical properties, crucial for optimizing parameters such as potency, selectivity, and pharmacokinetic profiles.

References

- 1. This compound | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lgcstandards.com [lgcstandards.com]

- 3. [(3S)-1-methylpyrrolidin-3-yl]methanamine CAS#: 1419075-98-1 [chemicalbook.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. enamine.net [enamine.net]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

(1-Methylpyrrolidin-3-yl)methanamine: A Core Scaffold in Modern Drug Discovery

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylpyrrolidin-3-yl)methanamine is a versatile saturated heterocyclic amine that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and the presence of both a tertiary and a primary amine provide a valuable platform for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of the this compound scaffold, with a particular focus on its role in the development of ligands for G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine receptors. This document details experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its ability to introduce conformational constraint and provide vectors for substitution in three-dimensional space. The this compound core, in particular, offers a unique combination of a basic tertiary amine within the ring and a reactive primary amine on a methylene spacer. This arrangement allows for the independent modulation of physicochemical properties and the introduction of pharmacophoric elements to engage with biological targets. This guide will delve into the synthetic routes to access this important building block and its subsequent elaboration into potent and selective drug candidates.

Synthesis of the this compound Scaffold

The synthesis of this compound is not extensively detailed in publicly available literature as a final product itself, but rather as a crucial intermediate. Its preparation can be inferred from the synthesis of its precursors and related derivatives. A common and practical approach involves the preparation of 1-methyl-3-pyrrolidinol, followed by conversion of the hydroxyl group to an amine.

Synthesis of 1-Methyl-3-pyrrolidinol

A prevalent method for the industrial-scale production of 1-methyl-3-pyrrolidinol involves the reaction of 3-hydroxypyrrolidine with formaldehyde in the presence of a palladium on carbon catalyst and hydrogen gas.[1] Alternative methods described in the patent literature include the ring-closure reaction of malic acid with methylamine to form an intermediate which is subsequently reduced.[2][3]

Experimental Protocol: Synthesis of (S)-1-Methyl-3-hydroxypyrrolidine[1]

-

(S)-3-hydroxypyrrolidine and a 37% aqueous formaldehyde solution are reacted in water.

-

The reaction is carried out in the presence of 10% palladium on carbon and hydrogen.

-

Following the reaction, the palladium on carbon catalyst is removed by filtration.

-

The filtrate is then distilled to yield (S)-1-methyl-3-hydroxypyrrolidine.

-

Reported Yield: 31%[1]

Another patented method provides an alternative route with potentially higher yields.[4][5]

Experimental Protocol: Industrial Scale Synthesis of (3R)-1-methylpyrrolidin-3-ol[4][5]

-

(3R)-pyrrolidin-3-ol, 93% paraformaldehyde, methanol, and 5% platinum on carbon are mixed.

-

The mixture is reacted at 20°C under a hydrogen pressure of 0.4 to 0.5 MPa for approximately 6-7 hours.

-

The disappearance of the starting material is monitored by gas chromatography.

-

Upon completion, the platinum on carbon is removed by filtration and the filtrate is concentrated.

-

Toluene is added and the mixture is concentrated again to give an oil.

-

The oil is distilled to yield (3R)-1-methylpyrrolidin-3-ol.

Conversion of 1-Methyl-3-pyrrolidinol to this compound

-

Mesylation or Tosylation of the Hydroxyl Group: The hydroxyl group of 1-methyl-3-pyrrolidinol is activated by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding mesylate or tosylate.

-

Nucleophilic Substitution with an Azide or Phthalimide and Subsequent Reduction: The resulting mesylate or tosylate is then subjected to nucleophilic substitution with sodium azide or potassium phthalimide. The resulting azide or phthalimide derivative is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Alternatively, a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection could also yield the desired product.

Physicochemical Properties

The basic physicochemical properties of this compound have been computed and are available in public databases.[6]

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [6] |

| Molecular Weight | 114.19 g/mol | [6] |

| XLogP3-AA | -0.6 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Exact Mass | 114.115698455 g/mol | [6] |

| Monoisotopic Mass | 114.115698455 g/mol | [6] |

| Topological Polar Surface Area | 29.3 Ų | [6] |

| Heavy Atom Count | 8 | [6] |

| Complexity | 72.9 | [6] |

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the design of ligands targeting various receptors, particularly GPCRs. Its utility is demonstrated in the development of selective muscarinic acetylcholine receptor (mAChR) antagonists.

Muscarinic Acetylcholine Receptor Antagonists

Muscarinic acetylcholine receptors are involved in a wide range of physiological functions, and subtype-selective modulators are sought after for the treatment of various diseases. The this compound moiety has been incorporated into novel series of M1 mAChR antagonists.[2][7][8]

Example: Synthesis of a Novel M1 Antagonist[7]

The synthesis of a potent M1 antagonist, VU0433670, utilizes a derivative of the this compound core. The general synthetic approach involves the acylation of the primary amine with a substituted benzoic acid.

Experimental Workflow: Synthesis of M1 Antagonists

Caption: General workflow for the synthesis of M1 antagonists.

Quantitative Data: Biological Activity of M1 Antagonists[7]

| Compound | hM1 IC₅₀ (nM) | hM2 IC₅₀ (nM) | hM3 IC₅₀ (nM) | hM4 IC₅₀ (nM) | hM5 IC₅₀ (nM) |

| VU0431263 (6) | 18 | >10000 | 1200 | 1800 | 2000 |

| VU0433670 (8f) | 3.9 | >10000 | 1100 | 1500 | 1100 |

These compounds demonstrate high potency for the M1 receptor and significant selectivity over the other muscarinic receptor subtypes.[7]

Signaling Pathways

Muscarinic M1 receptors are Gq-coupled GPCRs. Upon binding of an agonist, the receptor activates a cascade of intracellular signaling events. Antagonists, such as those derived from the this compound scaffold, block this signaling pathway by competitively binding to the orthosteric site of the receptor.

Signaling Pathway: M1 Muscarinic Receptor

References

- 1. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 6. This compound | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory Scale Synthesis of (1-Methylpyrrolidin-3-yl)methanamine: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of (1-Methylpyrrolidin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a robust three-step synthetic route commencing from the commercially available precursor, 1-Boc-3-cyanopyrrolidine. The synthesis involves the reduction of the nitrile functionality, followed by the deprotection of the Boc group, and concludes with the N-methylation of the pyrrolidine nitrogen. This application note includes detailed experimental procedures, tabulated quantitative data, and a visual workflow diagram to ensure clarity and reproducibility for researchers.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a methylated pyrrolidine ring and a primary aminomethyl substituent, is present in numerous molecules investigated for their therapeutic potential. A reliable and scalable synthetic protocol is therefore essential for facilitating research and development in this area. The following protocol has been developed to provide a clear and efficient pathway to this versatile chemical entity.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following three-step sequence:

-

Reduction of 1-Boc-3-cyanopyrrolidine: The nitrile group of the starting material is reduced to a primary amine using a suitable reducing agent.

-

Deprotection of (1-Boc-pyrrolidin-3-yl)methanamine: The tert-butyloxycarbonyl (Boc) protecting group is removed from the pyrrolidine nitrogen under acidic conditions.

-

N-Methylation of (Pyrrolidin-3-yl)methanamine: The secondary amine of the pyrrolidine ring is methylated to yield the final product.

The Versatile Scaffold: (1-Methylpyrrolidin-3-yl)methanamine in Modern Drug Discovery

For Immediate Release

(1-Methylpyrrolidin-3-yl)methanamine, a structurally unique pyrrolidine derivative, has emerged as a privileged scaffold in pharmaceutical development, particularly in the design of novel therapeutics targeting the central nervous system (CNS). Its inherent structural features, including a chiral center, a tertiary amine within the pyrrolidine ring, and a primary amine side chain, provide a versatile platform for the synthesis of diverse compound libraries with tunable pharmacological properties. This application note delves into the significant role of this compound in the development of potent and selective ligands, with a primary focus on its application in the discovery of histamine H3 receptor antagonists for the treatment of cognitive and neurological disorders.

A Key Building Block for Histamine H3 Receptor Antagonists

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of several key neurotransmitters, including histamine, acetylcholine, and norepinephrine. As such, antagonists of the H3 receptor have garnered significant interest for their potential to enhance cognitive function and promote wakefulness. The this compound moiety has been successfully incorporated into numerous series of H3 receptor antagonists, where it often serves as a key pharmacophoric element interacting with the receptor's binding pocket.

Quantitative Analysis of Pyrrolidine-Based H3 Receptor Antagonists

The following table summarizes the in vitro binding affinities of representative pyrrolidine-containing histamine H3 receptor antagonists. The data highlights the high potency achievable with this scaffold.

| Compound ID | Structure | Receptor Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Compound 1 | (2S,4R)-1-[2-(4-cyclobutyl-[1][2]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone | Human H3 Receptor | Radioligand Binding | 1.2 | - | [3] |

| Compound 2 | A-349,821 | Human H3 Receptor | Radioligand Binding | 1.0 | - | [4] |

| Compound 3 | ABT-239 | Human H3 Receptor | Radioligand Binding | 1.3 | - | [4] |

| Pitolisant | 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, hydrochloride | Human H3 Receptor | Radioligand Binding | 0.3 | 12.0 | [5] |

Signaling Pathways of Therapeutic Relevance

The therapeutic potential of compounds derived from this compound is intrinsically linked to their ability to modulate specific cellular signaling pathways.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. H3 receptor antagonists block this inhibitory pathway, leading to an increase in the release of histamine and other neurotransmitters.

Caption: Histamine H3 Receptor Signaling Pathway.

Glucagon-Like Peptide-1 (GLP-1) Receptor Signaling

While the primary application of the this compound scaffold has been in H3 receptor antagonism, its structural motifs are also of interest in the design of modulators for other GPCRs, such as the GLP-1 receptor. The GLP-1 receptor is a key target in the treatment of type 2 diabetes and obesity. Its activation stimulates insulin secretion and promotes satiety.

Caption: GLP-1 Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound

Caption: General Synthetic Workflow.

Protocol: Reductive Amination of 1-Methyl-3-pyrrolidinone

-